molecular formula C8H13ClIN3 B2824474 3-(4-Iodopyrazol-1-YL)piperidine, hcl CAS No. 1393442-38-0

3-(4-Iodopyrazol-1-YL)piperidine, hcl

Cat. No.: B2824474
CAS No.: 1393442-38-0
M. Wt: 313.57
InChI Key: YEPMTOGKIVQIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Iodopyrazol-1-YL)piperidine, hcl” is a chemical compound with the CAS Number: 1393442-38-0 . It has a molecular weight of 313.57 and its IUPAC name is 3-(4-iodo-1H-pyrazol-1-yl)piperidine hydrochloride . It is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12IN3.ClH/c9-7-4-11-12(6-7)8-2-1-3-10-5-8;/h4,6,8,10H,1-3,5H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 313.57 . It is typically stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Characterization

A related compound, 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, was designed and synthesized as a potential dual antihypertensive agent. These compounds were prepared as free bases and then converted into hydrochloride salts. Solid-state analytical techniques were used to determine the protonation of nitrogen atoms in the piperazine ring of the hydrochloride salts, revealing that both nitrogen atoms were protonated when excess hydrogen chloride was used, whereas only the piperazine nitrogen substituted by aryl was protonated with equimolar hydrogen chloride (Marvanová et al., 2016).

Catalytic Activity and Complex Formation

In the study of palladium(II) pyrazolin-4-ylidenes, 4-iodopyrazolium salts with different substituents were synthesized. These compounds demonstrated significant substituent effects on the formation of pyrazolin-4-ylidene complexes and their catalytic activities in cross-coupling reactions. This highlights the potential of such structures in catalysis and complex formation (Han et al., 2009).

Corrosion Inhibition

Piperine derivatives, including compounds with piperidine structures, were investigated for their potential as corrosion inhibitors on iron surfaces. Theoretical studies and molecular dynamics simulations provided insights into the interaction modes and efficiency of these inhibitors, suggesting applications in protecting metal surfaces against corrosion (Belghiti et al., 2018).

Ligand Design for Receptor Imaging

Isoindol-1-one analogues of arylpiperazine benzamido derivatives were investigated as ligands for 5-HT1A receptors. These compounds, designed to improve in vivo stability, displayed high in vitro binding affinity, suggesting their potential in developing imaging agents for receptor localization and density studies (Zhuang et al., 1998).

Radiofluorination for Imaging

The study on iodonium ylides for no-carrier-added radiofluorination of electron-rich arenes, using 4-(([18F]fluorophenoxy)-phenylmethyl)piperidine NET and SERT ligands as model compounds, demonstrated a promising alternative for preparing complex, electron-rich [18F]fluoroarenes for in vivo imaging purposes (Cardinale et al., 2014).

Properties

IUPAC Name

3-(4-iodopyrazol-1-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12IN3.ClH/c9-7-4-11-12(6-7)8-2-1-3-10-5-8;/h4,6,8,10H,1-3,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPMTOGKIVQIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=C(C=N2)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.